molecular formula C4H12NO4S- B085090 Tetramethylammonium sulfate CAS No. 14190-16-0

Tetramethylammonium sulfate

Cat. No.: B085090
CAS No.: 14190-16-0
M. Wt: 170.21 g/mol
InChI Key: DWTYPCUOWWOADE-UHFFFAOYSA-L
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Description

Tetramethylammonium sulfate is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]₂SO₄. It is composed of two tetramethylammonium cations and one sulfate anion. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution, the product would be the corresponding substituted compound .

Scientific Research Applications

Tetramethylammonium sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetramethylammonium chloride
  • Tetramethylammonium hydroxide
  • Tetrabutylammonium sulfate
  • Tetraethylammonium sulfate

Comparison: Tetramethylammonium sulfate is unique due to its sulfate anion, which imparts distinct solubility and reactivity properties compared to its chloride and hydroxide counterparts. Tetrabutylammonium sulfate and tetraethylammonium sulfate, on the other hand, have larger alkyl groups, which affect their solubility and phase-transfer capabilities .

Biological Activity

Tetramethylammonium sulfate (TMA-SO₄), with the chemical formula C8H24N2O4S\text{C}_8\text{H}_{24}\text{N}_2\text{O}_4\text{S} and CAS number 14190-16-0, is a quaternary ammonium compound widely utilized in biochemical research and various industrial applications. This article delves into its biological activity, examining its effects on cellular processes, ion transport, and potential therapeutic applications.

  • Molecular Weight: 244.35 g/mol
  • Melting Point: 285°C (decomposes)
  • Solubility: Highly soluble in water, making it suitable for biological applications.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of ion channel modulation and as a biochemical reagent. Its primary applications include:

  • Ion Channel Modulation : TMA-SO₄ has been shown to affect the activity of various ion channels, particularly transient receptor potential (TRP) channels. Research indicates that it can block TRPV1 channels expressed in Xenopus laevis oocytes, which are crucial for pain sensation and thermoregulation .
  • Neurotransmission Effects : As a quaternary ammonium compound, TMA-SO₄ interacts with nicotinic and muscarinic acetylcholine receptors. Initial stimulation followed by blockade of neurotransmission has been observed, indicating its potential role in neuromuscular transmission modulation .
  • Counterion Binding Studies : TMA-SO₄ has been utilized in studies investigating micellar solutions and counterion binding dynamics. These studies reveal insights into the aggregation behavior of surfactants and their interactions with ions in solution .

Study 1: TRPV1 Channel Blockade

A study published in Molecular Pharmacology demonstrated that TMA-SO₄ effectively blocks TRPV1 channels, which are implicated in nociception. The blockade was characterized by a dose-dependent response, indicating its potential use as a pain management agent .

Study 2: Neurotransmission Modulation

Research highlighted in Pharmacological Reviews detailed how TMA-SO₄ influences neurotransmitter release at synaptic junctions. The compound's dual action—initial stimulation followed by inhibition—suggests its utility in understanding synaptic plasticity and potential therapeutic applications in neuromuscular disorders .

Study 3: Micellar Solution Dynamics

A comprehensive analysis using small-angle neutron scattering revealed that TMA-SO₄ affects the structural properties of micellar solutions. The study emphasized the importance of counterion dynamics in surfactant behavior, which is critical for applications in drug delivery systems .

Table of Biological Activities

Activity TypeDescriptionReference
Ion Channel BlockadeBlocks TRPV1 channels; affects pain sensationMolecular Pharmacology
Neurotransmission ModulationStimulates then inhibits neurotransmitter releasePharmacological Reviews
Micellar Solution DynamicsInfluences counterion binding and micellar structureJournal of Physical Chemistry B

Safety and Toxicology

Despite its useful biological properties, this compound can pose health risks if mishandled:

  • Irritation : It is classified as an irritant to skin and eyes.
  • Respiratory Effects : Inhalation may lead to respiratory distress as indicated by case studies involving acute exposure .

Properties

CAS No.

14190-16-0

Molecular Formula

C4H12NO4S-

Molecular Weight

170.21 g/mol

IUPAC Name

tetramethylazanium;sulfate

InChI

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-2

InChI Key

DWTYPCUOWWOADE-UHFFFAOYSA-L

SMILES

C[N+](C)(C)C.C[N+](C)(C)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

C[N+](C)(C)C.[O-]S(=O)(=O)[O-]

Key on ui other cas no.

14190-16-0

Pictograms

Irritant

Related CAS

51-92-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetramethylammonium sulfate
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Q & A

Q1: What are the structural features of tetramethylammonium sulfate and how does its structure influence its phase transitions?

A1: this compound [(N(CH3)4)2SO4] exhibits a fascinating structural complexity as revealed through X-ray diffraction studies. At low temperatures (223 K), it crystallizes in the P42/nmc space group with well-defined, ordered sulfate and tetramethylammonium tetrahedra [1]. Upon heating to room temperature (293 K), the compound undergoes a phase transition to the P4/nbm space group. This transition is marked by the onset of orientational disorder in half of the sulfate groups while the tetramethylammonium units remain ordered [1]. A second phase transition occurs at a higher temperature (473 K) resulting in a cubic face-centered structure. This high-temperature phase is believed to be characterized by freely rotating tetrahedra, indicating significant thermal motion [1]. These phase transitions and the accompanying structural changes highlight the impact of temperature on the molecular arrangement and dynamics within this compound.

Q2: Can this compound be used to extract specific anions from solutions?

A2: Yes, recent research has explored the use of modified calix[4]pyrrole molecules, specifically those bearing two additional pyrrole groups, as potent anion receptors [2]. These modified molecules, referred to as bipyrrole-strapped calix[4]pyrroles, demonstrate a remarkable increase in their affinity for various anions, including the sulfate anion, compared to the unmodified calix[4]pyrrole [2]. Significantly, these receptors are capable of extracting the hydrophilic sulfate anion from aqueous solutions into chloroform, a property not effectively exhibited by the unmodified calix[4]pyrrole [2]. This selectivity for sulfate anions presents intriguing possibilities for the application of these receptors in separation science and anion recognition.

Q3: Are there any notable applications of this compound in electrochemical energy storage?

A3: Yes, this compound hydrate has been investigated as a potential electrolyte additive in aqueous zinc-ion batteries [3]. While specific details about its performance are limited in the available abstract, the research suggests its potential in improving the electrochemical performance of these batteries, particularly in mitigating dendrite formation on zinc anodes [3]. This application underscores the growing interest in exploring the use of this compound and its derivatives in advanced energy storage technologies.

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